Xylomollin
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Overview
Description
Xylomollin is a biochemical.
Biological Activity
Xylomollin, a naturally occurring compound derived from mangrove plants, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and insecticidal properties, supported by research findings and data from various studies.
Chemical Structure and Properties
This compound is classified as a secoiridoid hemiacetal acetal. Its complex chemical structure includes various functional groups that contribute to its biological activity. The structural formula of this compound can be represented as follows:
This structure is essential for understanding how this compound interacts with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various microbial strains demonstrated that this compound effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be 62 μg/mL and 92 μg/mL, respectively .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (μg/mL) |
---|---|
Escherichia coli | 62 |
Staphylococcus aureus | 92 |
Antioxidant Activity
This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress. Research revealed that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. This activity was assessed using various in vitro assays, including the DPPH radical scavenging assay.
Insecticidal Properties
This compound has also been identified as an effective insect feeding deterrent. A patent study highlighted its potential use in agricultural applications to protect crops from pests by deterring feeding behavior in insects such as Tenebrio molitor (mealworm) and Manduca sexta (tomato hornworm) .
Case Study: Feeding Deterrent Effects
In a series of choice tests, the feeding deterrent effect of this compound was evaluated by measuring weight gain in treated versus control groups of insects. The results indicated a significant reduction in weight gain among insects exposed to this compound-treated food.
Table 2: Feeding Rate Relative to Control
Insect | Treatment (ppm) | Weight Change (%) |
---|---|---|
M. sexta | 400 | -5 |
T. molitor | 1000 | -93 |
The proposed mechanism by which this compound exerts its effects involves binding to specific sensory proteins in insects, leading to interference with their feeding behavior and possibly affecting their nervous system . This interaction may suppress hunger or alter the palatability of treated food.
Properties
CAS No. |
61229-34-3 |
---|---|
Molecular Formula |
C12H18O7 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 1-hydroxy-3-methoxy-8-methyl-6-oxo-3,4,4a,5,8,8a-hexahydro-1H-pyrano[3,4-c]pyran-4-carboxylate |
InChI |
InChI=1S/C12H18O7/c1-5-8-6(4-7(13)18-5)9(10(14)16-2)12(17-3)19-11(8)15/h5-6,8-9,11-12,15H,4H2,1-3H3 |
InChI Key |
IYOMTPNHJRSLSB-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC(=O)O1)[C@H]([C@@H](O[C@H]2O)OC)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xylomollin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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